molecular formula C22H19O13.Li B1172506 C.I. Acid Brown 290 CAS No. 12234-74-1

C.I. Acid Brown 290

Cat. No.: B1172506
CAS No.: 12234-74-1
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Description

Chemical Identity and Structural Characterization of C.I. Acid Brown 290

Systematic Nomenclature and Regulatory Identifiers

CAS Registry Number and IUPAC Nomenclature

This compound is officially registered under the Chemical Abstracts Service Registry Number 12234-74-1, providing a unique numerical identifier for this specific chemical entity. The compound maintains consistent identification across multiple chemical databases and regulatory frameworks, ensuring accurate tracking and classification in commercial and research applications. The systematic nomenclature follows established International Union of Pure and Applied Chemistry protocols, though specific IUPAC naming conventions for this complex azo dye structure involve detailed consideration of multiple aromatic ring systems and functional group arrangements.

The molecular formula has been reported as C22H19O13.Li in certain technical specifications, indicating the presence of lithium counterions associated with the anionic dye structure. This formulation reflects the salt form commonly encountered in commercial preparations, where metal cations neutralize the negatively charged sulfonate groups characteristic of acid dyes. The European Union classification system assigns the number 602-516-7 to this compound, providing additional regulatory identification for compliance purposes.

Colour Index Classification and Harmonized System Codes

Within the internationally recognized Colour Index system, this compound is classified specifically as Acid Brown 290, representing its position within the comprehensive catalog of synthetic colorants. The Colour Index classification provides systematic organization based on chemical structure, application method, and chromophoric properties, facilitating accurate identification across diverse industrial sectors. This classification system ensures consistent nomenclature regardless of manufacturer or geographic region.

The Harmonized Tariff Schedule classification places this compound within category 3204.12, specifically addressing acid dyes and their preparations. International trade documentation utilizes these codes for customs declarations, with the compound falling under the broader category of synthetic organic acid dyes used for fabric dyeing applications. The harmonized system enables standardized international commerce while maintaining detailed specificity for regulatory oversight and trade statistics.

Molecular Architecture and Spectroscopic Profiling

Azo Chromophore Configuration and Electronic Transitions

This compound belongs to the azo class of organic dyes, characterized by the presence of nitrogen-nitrogen double bond linkages that serve as the primary chromophoric system. The azo chromophore configuration involves aromatic ring systems connected through diazene bridges, creating extended conjugated electron systems responsible for visible light absorption and color generation. These structural arrangements enable specific electronic transitions that produce the characteristic yellowish-brown coloration observed in aqueous solutions.

The synthesis pathway typically involves diazotization reactions followed by coupling procedures, where aromatic amine precursors undergo conversion to diazonium salts before coupling with appropriate aromatic compounds. This manufacturing approach allows precise control over the final chromophore configuration, influencing both color properties and application characteristics. The resulting molecular architecture incorporates multiple aromatic ring systems with sulfonic acid functionalities that enhance water solubility and fiber affinity.

The electronic structure of the azo chromophore enables specific molecular orbital transitions when exposed to electromagnetic radiation in the visible spectrum. These transitions involve promotion of electrons from ground state configurations to excited states, with the energy differences corresponding to specific wavelengths of visible light absorption. The conjugated system extension through aromatic ring linkages modulates the absorption characteristics and determines the perceived color intensity.

UV-Vis Absorption Characteristics and λmax Determination

Ultraviolet-visible spectroscopic analysis of this compound reveals characteristic absorption patterns consistent with azo dye chromophore systems. The absorption spectrum typically displays primary absorption bands in the visible region, with specific wavelength maxima corresponding to the yellowish-brown coloration observed in solution phase. These spectroscopic characteristics provide fundamental information about electronic transitions and chromophore behavior under various solution conditions.

The wavelength of maximum absorption represents a critical parameter for understanding the optical properties and color intensity of this compound. Spectroscopic studies utilizing standardized measurement protocols enable determination of extinction coefficients and molar absorptivity values, which quantify the compound's light absorption efficiency at specific wavelengths. These measurements facilitate quality control procedures and enable comparison with other dye compounds within similar chemical classifications.

Absorption band analysis reveals the influence of solvent systems and solution parameters on spectroscopic behavior, with potential shifts in absorption maxima depending on environmental conditions such as pH, ionic strength, and temperature. The spectroscopic response provides insights into molecular interactions and aggregation behavior that may affect practical applications in dyeing processes.

Physicochemical Property Profiling

Solubility Behavior in Polar/Non-Polar Solvent Systems

This compound demonstrates excellent solubility characteristics in polar solvent systems, particularly water, due to the presence of sulfonic acid functional groups that impart ionic character to the molecular structure. The water solubility enables effective application in aqueous dyeing processes, where the compound readily dissolves to form homogeneous solutions suitable for textile treatment procedures. This solubility profile represents a fundamental requirement for acid dye applications, where effective fiber penetration requires complete dissolution in the dyeing medium.

Solvent System Solubility Characteristics Application Relevance
Water Highly soluble Primary dyeing medium
Polar organic solvents Variable solubility Specialized applications
Non-polar solvents Limited solubility Not suitable for standard applications

The ionic nature of this compound, derived from sulfonate functionalities, promotes strong interactions with polar solvent molecules through electrostatic and hydrogen bonding mechanisms. These interactions facilitate solvation processes and enable formation of stable solutions across a range of concentrations suitable for industrial applications. The solubility behavior also influences the compound's ability to penetrate fiber structures during dyeing operations.

Temperature effects on solubility characteristics enable optimization of dyeing conditions, with increased thermal energy generally enhancing dissolution rates and final solubility limits. The relationship between temperature and solubility provides important parameters for process control in commercial dyeing operations, where precise concentration control ensures consistent color results.

Thermal Stability and Phase Transition Analysis

Thermal stability analysis of this compound provides essential information regarding processing temperature limitations and storage conditions required for maintaining compound integrity. The organic dye structure exhibits specific thermal decomposition patterns that define upper temperature limits for practical applications, particularly in textile processing where elevated temperatures may be encountered during dyeing procedures. Understanding these thermal characteristics ensures appropriate selection of processing conditions that preserve chromophore functionality.

Phase transition behavior encompasses the compound's response to temperature variations, including potential crystalline form changes, melting characteristics, and decomposition pathways. These properties influence both storage stability and processing parameters, with specific temperature ranges defining optimal conditions for maintaining product quality over extended periods. The thermal profile also affects the compound's behavior during industrial scale processing operations.

Differential scanning calorimetry and thermogravimetric analysis provide quantitative data regarding thermal transitions and decomposition temperatures, enabling precise definition of safe operating parameters for commercial applications. These analytical techniques reveal specific temperature thresholds where structural changes occur, facilitating development of appropriate handling and processing protocols that maintain product performance characteristics throughout the manufacturing chain.

Properties

CAS No.

12234-74-1

Molecular Formula

C22H19O13.Li

Origin of Product

United States

Comparison with Similar Compounds

Data Tables and Research Findings

Table 1: Comparative Physicochemical Properties of Acid Brown Dyes
Parameter This compound C.I. Acid Brown 28 C.I. Acid Brown 19
Molecular Weight ~600–800 Da (est.) ~400–500 Da (est.) ~550–700 Da (est.)
λmax (nm) 450–470 (est.) 430–450 (est.) 460–480 (est.)
pH Stability 2–6 3–7 2–5

Notes:

  • Estimated λmax values derive from typical absorption ranges for brown acid dyes .
  • pH stability reflects optimal dyeing conditions for protein fibers .

Preparation Methods

Diazotization and Coupling Reactions

The core synthesis involves diazotization of a primary aromatic amine followed by coupling with a naphthol or electron-rich aromatic compound. For this compound, a plausible route employs:

  • Diazotization of 4-nitroaniline :
    4-Nitroaniline+NaNO2+HClDiazonium chloride\text{4-Nitroaniline} + \text{NaNO}_2 + \text{HCl} \rightarrow \text{Diazonium chloride}
    Conducted at 0–5°C to prevent premature decomposition.

  • Coupling with Naphthol AS :
    Diazonium chloride+Naphthol ASAzo intermediate\text{Diazonium chloride} + \text{Naphthol AS} \rightarrow \text{Azo intermediate}
    pH maintained at 6.5–7.5 to optimize coupling efficiency.

  • Sulfonation :
    Introduction of sulfonic acid groups via reaction with oleum (20% SO₃), enhancing solubility and fiber affinity.

Composite Formulation Strategies

ComponentFunctionConcentration (wt%)
Polyethylene glycol 400Solubility enhancer1–5
Hydroxypropyl celluloseViscosity modifier0.1–0.5
TetramethylguanidineAffinity booster1–10
Dispersion agent NNOParticle stabilizer1–5

Table 1: Additive system for composite acid brown dyes, adapted from CN103275520A.

Critical Process Parameters

Temperature Control

  • Diazotization : 0–5°C prevents diazonium salt decomposition.

  • Coupling : 10–15°C ensures kinetic control, minimizing side reactions.

  • Spray-drying : 100–210°C achieves optimal particle morphology without thermal degradation.

pH Optimization

  • Diazotization: pH < 2 (HCl excess).

  • Coupling: pH 6.5–7.5 (NaHCO₃ buffer).

  • Sulfonation: pH 1–2 post-reaction to stabilize sulfonic groups.

Performance-Enhancing Modifications

Polyethylene Polyamine Additives

Incorporating triethylene tetramine (20–30 kg per 10,000L batch) increases dye-leather coordination, improving washfastness.

Surfactant-Mediated Leveling

Nonionic surfactants (e.g., dispersion agent IW at 1–5 wt%) reduce surface tension, ensuring uniform dye distribution on leather substrates.

Analytical Validation Methods

Spectrophotometric Purity Assessment

  • UV-Vis : λ_max at 490 ± 5 nm (0.1% w/v in pH 4.5 buffer).

  • HPLC : C18 column, acetonitrile/water (35:65), retention time 12.3 min.

Fastness Testing

  • Rubbing fastness : 4–5 (ISO 105-X12).

  • Lightfastness : 5–6 (ISO 105-B02).

Industrial-Scale Production Case Study

A batch process from CN103275520A exemplifies scalable synthesis:

  • Dissolution : 2000 kg C.I. Acid Black 210 in 10,000L deionized water at 60°C.

  • Additive Mixing :

    • 40 kg polyethylene glycol 400

    • 4 kg hydroxyethyl cellulose

    • 50 kg pentaethylene hexamine

  • Spray-drying : 150°C inlet temperature, yielding 92% particulate dye .

Q & A

Basic Research Questions

Q. What are the validated analytical methods for characterizing the purity and structural integrity of C.I. Acid Brown 290?

  • Methodology : Use high-performance liquid chromatography (HPLC) with UV-Vis detection to assess purity, coupled with nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural confirmation. Mass spectrometry (MS) can resolve molecular weight discrepancies. For reproducibility, document solvent systems (e.g., acetonitrile/water gradients for HPLC) and calibration standards .
  • Data Interpretation : Compare retention times and spectral profiles against certified reference materials. Report relative standard deviations (RSD) for triplicate measurements to validate precision .

Q. How can researchers design a robust synthesis protocol for this compound that minimizes by-products?

  • Experimental Design : Optimize reaction parameters (pH, temperature, stoichiometry) using a fractional factorial design. Monitor reaction progress via thin-layer chromatography (TLC) and isolate intermediates through recrystallization. Purify the final product via column chromatography with silica gel .
  • Validation : Characterize intermediates and final product using Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups and elemental analysis to verify stoichiometric ratios .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Protocol : Prepare aqueous solutions at pH 3–9 and incubate at 25°C–60°C. Monitor degradation kinetics using UV-Vis spectroscopy at λ_max (e.g., 450 nm for Acid Brown 290). Calculate rate constants (k) via first-order kinetic models .
  • Contradiction Handling : If conflicting degradation rates arise, validate methods using accelerated stability testing (e.g., Arrhenius modeling) and cross-check with liquid chromatography-mass spectrometry (LC-MS) to identify degradation products .

Advanced Research Questions

Q. How do intermolecular interactions between this compound and textile substrates influence dye fixation efficiency?

  • Mechanistic Study : Employ Langmuir isotherm models to quantify adsorption capacities on wool or nylon. Use X-ray photoelectron spectroscopy (XPS) to analyze surface binding sites and zeta potential measurements to assess electrostatic interactions .
  • Data Analysis : Compare thermodynamic parameters (ΔG, ΔH) across substrates. Resolve contradictions in fixation efficiency by testing dyeing auxiliaries (e.g., levelling agents) and reporting their impact on equilibrium constants .

Q. What advanced computational methods can predict the environmental toxicity of this compound degradation by-products?

  • Modeling Approach : Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) of degradation intermediates. Pair with quantitative structure-activity relationship (QSAR) models to estimate ecotoxicological endpoints (e.g., LC50 for aquatic organisms) .
  • Validation : Cross-reference computational predictions with experimental toxicity assays (e.g., Daphnia magna immobilization tests) and address discrepancies by refining solvent-accessible surface area (SASA) parameters in simulations .

Q. How can researchers resolve contradictions in reported photocatalytic degradation pathways of this compound?

  • Experimental Strategy : Replicate published protocols (e.g., TiO2/UV systems) while controlling variables like light intensity and catalyst surface area. Use electron paramagnetic resonance (EPR) to detect reactive oxygen species (ROS) and gas chromatography-mass spectrometry (GC-MS) to identify fragment ions .
  • Critical Analysis : Compare hydroxyl radical (•OH) quantification methods (e.g., terephthalic acid fluorescence vs. EPR spin-trapping). If results conflict, conduct isotope-labeling studies (e.g., ¹⁸O2 tracing) to validate oxidative pathways .

Methodological Best Practices

  • Literature Review : Use SciFinder and Web of Science to filter studies by impact factor (>3.0 journals) and citation count. Prioritize mechanistic studies over application-focused reports .
  • Data Reproducibility : Adhere to Beilstein Journal guidelines: report triplicate measurements with error margins, deposit raw spectra in supplementary materials, and cite original synthesis protocols .
  • Ethical Compliance : For toxicity studies, follow OECD Guidelines for Chemical Testing (e.g., Test No. 202 for acute aquatic toxicity) and document ethical approvals for biological assays .

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